molecular formula C₄₄H₆₆O₉ B1155587 Treprostinil-3'-yl Treprostinilate Ester

Treprostinil-3'-yl Treprostinilate Ester

Cat. No.: B1155587
M. Wt: 763.01
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Treprostinil-3'-yl Treprostinilate Ester is a sophisticated chemical entity designed for research applications aimed at overcoming the pharmacokinetic limitations of native Treprostinil, a stable prostacyclin (PGI2) analogue. Treprostinil is a well-established vasodilator that acts as a potent agonist for the prostacyclin (IP) receptor . Its activation of this receptor leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which mediates key physiological effects including vasodilation of pulmonary and systemic arterial vascular beds, inhibition of platelet aggregation, and suppression of vascular smooth muscle proliferation . While Treprostinil is an effective therapy for pulmonary arterial hypertension (PAH), its short elimination half-life of approximately 4 hours necessitates frequent or continuous administration, presenting a significant challenge for long-term disease management . This Treprostinil ester conjugate is of significant research value for developing sustained-release prodrug strategies. The ester bond is strategically designed to be hydrolyzed enzymatically within target tissues, facilitating a controlled and gradual release of the active compound . This mechanism is particularly valuable for in vitro and in vivo research models focused on achieving prolonged receptor activation, improving pulmonary targeting, and reducing systemic side effects. Consequently, this compound serves as a critical research tool for advancing the study of prostanoid signaling, optimizing drug delivery platforms for pulmonary hypertension, and investigating novel approaches to modulate vascular remodeling and pulmonary hemodynamics over an extended duration.

Properties

Molecular Formula

C₄₄H₆₆O₉

Molecular Weight

763.01

Synonyms

Benzyl 2-(((1R,2R,3aS,9aS)-2-Hydroxy-1-((S)-3-(2-(((2R,3R,3aS,9aS)-2-hydroxy-3-((R)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-6-yl)oxy)acetoxy)octyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl)oxy)acetate;  Trepro

Origin of Product

United States

Chemical Synthesis and Stereochemical Control of Treprostinil 3 Yl Treprostinilate Ester

Retrosynthetic Analysis and Strategic Disconnections for Dimeric Ester Formation

A retrosynthetic analysis of Treprostinil-3'-yl Treprostinilate Ester logically commences with the disconnection of the ester linkage, which is the defining feature of this dimer. This primary disconnection yields two molecules of treprostinil (B120252), one acting as the carboxylic acid component and the other as the alcohol component, specifically esterified at the 3'-hydroxyl group of the side chain.

Figure 1: Retrosynthetic Disconnection of this compound

In this representation, R and R' represent the complex carbocyclic core and side chains of the treprostinil molecule.

This analysis suggests that the formation of the dimer is a direct consequence of an intermolecular esterification reaction between two treprostinil molecules. The key challenge in a forward synthesis, or in preventing its formation as an impurity, lies in controlling the reactivity of the carboxylic acid of one molecule with the secondary hydroxyl groups of another, particularly the 3'-hydroxyl group, which appears to be a site of reactivity.

Development and Optimization of Synthetic Pathways

The intentional synthesis of this compound is not a primary goal in pharmaceutical manufacturing; rather, its formation is an undesirable side reaction. However, understanding the conditions that lead to its formation is crucial for its control. Evidence from patent literature suggests that the formation of treprostinil dimers occurs as a result of thermal stress on the active pharmaceutical ingredient (API). Specifically, heating anhydrous treprostinil at temperatures above 50°C has been shown to generate two distinct dimer impurities. google.com

The likely mechanism involves the activation of the carboxylic acid moiety of one treprostinil molecule, which then reacts with a hydroxyl group of a second treprostinil molecule. The formation of the 3'-yl ester indicates a degree of regioselectivity in this reaction, which may be influenced by the steric and electronic environment of the different hydroxyl groups within the treprostinil structure.

The isolation and purification of this compound from the bulk treprostinil drug substance necessitates advanced analytical techniques. Given its status as a closely related impurity, chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the detection and quantification of this and other related impurities. wjpsonline.comveeprho.com Stability-indicating HPLC methods have been developed for treprostinil, which are capable of separating the main compound from its degradation products, including dimers. heritageresearchjournal.comresearchgate.net These methods typically utilize reverse-phase columns, such as C18, with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer. heritageresearchjournal.com

For the isolation of sufficient quantities for characterization or as a reference standard, preparative HPLC would be the method of choice. The collected fractions containing the purified dimer can then be analyzed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure. nih.gov

Table 1: Chromatographic Conditions for Treprostinil Impurity Profiling

Parameter Typical Value Reference
Column C18 (e.g., 250mm x 4.6mm, 5µm) heritageresearchjournal.com
Mobile Phase Acetonitrile/Methanol/Water mixture heritageresearchjournal.com
Detection UV, Mass Spectrometry (MS) wjpsonline.comveeprho.com

| Flow Rate | 0.8 - 1.2 mL/min | heritageresearchjournal.com |

While the formation of the dimer is often a result of thermal stress, the potential for esterification at the 3'-position can be explored through various chemical strategies. The synthesis of prodrugs of treprostinil, for instance, involves the intentional esterification of its hydroxyl groups. In the development of treprostinil palmitil, a prodrug, transesterification reactions have been observed. For example, the use of ethanol (B145695) as a cosolvent can lead to the formation of treprostinil ethyl ester. nih.gov This highlights the susceptibility of the treprostinil structure to esterification reactions under certain conditions.

The targeted synthesis of an ester at the 3'-position would likely require the use of protecting groups for the other hydroxyl functions and the carboxylic acid to ensure regioselectivity. Standard esterification methods, such as reaction with an activated carboxylic acid (e.g., an acyl chloride or anhydride) in the presence of a suitable base, could then be employed.

Stereoselectivity and Enantiomeric Purity Control in this compound Synthesis

The synthesis of treprostinil itself involves carefully controlled stereoselective steps to yield the desired enantiomer. google.com When dimerization occurs, it is expected that the stereochemical integrity of the individual treprostinil molecules is largely retained, especially under the relatively mild conditions of thermal degradation. However, the possibility of epimerization at certain stereocenters, particularly those alpha to a carbonyl group or under basic or acidic stress, cannot be entirely dismissed without specific analytical investigation.

The analysis of the stereochemical purity of the dimer would require specialized chiral chromatography techniques, such as chiral HPLC, which is capable of separating diastereomers. mdpi.com

Investigation of Byproducts and Related Ester Impurities Arising from Synthesis

The synthesis and storage of treprostinil can lead to the formation of several impurities, with this compound being one of them. Forced degradation studies are instrumental in identifying potential degradation products that may arise under various stress conditions, including heat, light, acid, base, and oxidation. fda.govdphen1.com

Besides the 3'-yl ester dimer, other related ester impurities could potentially form. For instance, esterification could occur at other hydroxyl positions on the treprostinil molecule, leading to isomeric dimers. Additionally, if other alcohols are present during synthesis or formulation (e.g., as solvents or excipients), the formation of other treprostinil esters, such as the ethyl ester, is possible. veeprho.comnih.gov

The comprehensive profiling of these impurities is crucial for ensuring the quality and safety of the final drug product. A combination of liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of these byproducts. veeprho.comnih.gov

Table 2: Potential Byproducts and Related Ester Impurities

Compound Name Formation Condition Analytical Detection
Treprostinil Dimer (Isomers) Thermal stress HPLC, LC-MS
Treprostinil Ethyl Ester Presence of ethanol GC-MS, LC-MS
Oxidation Products Oxidative stress LC-MS

Advanced Analytical Characterization and Structural Elucidation of Treprostinil 3 Yl Treprostinilate Ester

Spectroscopic Methodologies for Complete Molecular Structure Assignment

A combination of sophisticated spectroscopic techniques is essential to unambiguously determine the complex molecular architecture of Treprostinil-3'-yl Treprostinilate Ester. These methods provide orthogonal information, which, when combined, allows for a complete assignment of its structure.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is necessary for complete proton and carbon assignments.

The structure of the dimer is formed by an ester linkage between the carboxylic acid group of one Treprostinil (B120252) molecule and the secondary alcohol at the 3-position of the octyl side chain of a second Treprostinil molecule. This structural modification leads to predictable changes in the NMR spectra compared to the Treprostinil monomer.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be highly complex, containing signals from two distinct but similar Treprostinil units. A key diagnostic signal would be the significant downfield shift of the proton attached to the carbon bearing the esterified hydroxyl group (the 3'-position) compared to its position in the parent Treprostinil. This proton, typically found in the 3.5-4.0 ppm range in the monomer, would shift to approximately 4.5-5.0 ppm in the ester due to the deshielding effect of the adjacent carbonyl group. The remaining proton signals of the two Treprostinil moieties would largely overlap, though subtle shifts would be present, requiring 2D NMR for definitive assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information on the carbon skeleton. The formation of the ester bond results in characteristic shifts for the involved carbon atoms. The carbonyl carbon of the newly formed ester would appear in the typical ester region (around 170-175 ppm). The carbon at the 3'-position, now bonded to the ester oxygen, would experience a downfield shift. Conversely, carbons adjacent to this position may exhibit slight upfield shifts. The presence of two distinct sets of signals for the two Treprostinil units, particularly around the linkage site, would confirm the dimeric structure. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment process.

Predicted ¹³C NMR Chemical Shift Changes: Interactive Data Table

Carbon Position Expected Chemical Shift (ppm) in Monomer Predicted Chemical Shift (ppm) in Dimer Unit (Alcohol part) Rationale
C=O (Carboxylic Acid) ~175-180 ppm ~175-180 ppm (on acid part) / ~170-175 ppm (new ester) Formation of ester carbonyl.
C-3' (CH-OH) ~70-75 ppm ~75-80 ppm Deshielding from ester C=O.

Note: The table presents predicted values based on general principles of NMR spectroscopy. Actual values require experimental verification.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and elucidating the fragmentation pathways of a molecule. researchgate.net For this compound (Molecular Formula: C₄₆H₆₆O₉), HRMS provides a highly accurate mass measurement, which is critical for unambiguous molecular formula confirmation. researchgate.net

The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be used to confirm the elemental composition, C₄₆H₆₇O₉⁺, with a high degree of accuracy (typically within 5 ppm).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the precursor ion would reveal the molecule's connectivity. The ester linkage is a predictable site for fragmentation. Key fragmentation pathways would likely involve:

Neutral Loss of Treprostinil: Cleavage of the ester bond could lead to the neutral loss of one Treprostinil monomer unit (mass: 390.24 Da), resulting in a fragment ion corresponding to the protonated Treprostinil.

Cleavage at the Ester Bond: Fragmentation could yield ions corresponding to both the "acid" portion and the "alcohol" portion of the dimer, providing definitive evidence of the two units and their linkage.

Successive Water Losses: The presence of multiple hydroxyl groups would likely lead to sequential losses of water molecules (18.01 Da) from the precursor or fragment ions.

These fragmentation patterns, when analyzed, provide a molecular fingerprint that confirms the identity and structure of the dimer. nih.govresearchgate.net

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features, which can be compared to the spectrum of the Treprostinil monomer. nih.gov

Interactive Data Table: Diagnostic IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Description
O-H Stretch (Alcohol) 3550 - 3200 Broad band, indicating the presence of the remaining hydroxyl groups. nih.gov
O-H Stretch (Carboxylic Acid) 3300 - 2500 Very broad band, characteristic of the carboxylic acid OH on one of the units. nih.gov
C-H Stretch (Aliphatic) 3000 - 2850 Sharp bands from the numerous CH, CH₂, and CH₃ groups. nih.gov
C=O Stretch (Ester) ~1735 Strong, sharp absorption, a key diagnostic peak for the newly formed ester linkage.
C=O Stretch (Carboxylic Acid) ~1710 Strong, sharp absorption, confirming the presence of the free carboxylic acid moiety. nih.gov

The most significant feature distinguishing the dimer from the monomer would be the appearance of the strong ester carbonyl (C=O) absorption band at approximately 1735 cm⁻¹, in addition to the carboxylic acid carbonyl band around 1710 cm⁻¹. nih.gov

Treprostinil is a chiral molecule, possessing multiple stereocenters. Consequently, its dimer, this compound, is also chiral and will be optically active. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is therefore an applicable and valuable technique.

CD spectroscopy provides information about the stereochemical configuration of the molecule in solution. The CD spectrum would be expected to be complex, reflecting the contributions from the various chiral centers in both monomeric units. While specific data for this dimer is not widely published, the technique would be crucial for confirming that the stereochemical integrity of the Treprostinil units is maintained during the formation of the dimer and for comparing the chiral properties of different batches or isomeric forms.

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are the cornerstone for assessing the purity of active pharmaceutical ingredients and their related substances. High-Performance Liquid Chromatography (HPLC) is the method of choice for separating this compound from the Treprostinil monomer and other potential process-related impurities.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the quantitative analysis and purity control of this compound. The method must be capable of resolving the dimer from the monomer, as well as from any potential isomers or degradation products. Method development would focus on optimizing parameters to achieve adequate separation, and subsequent validation would be performed according to ICH Q2(R1) guidelines. wjpsonline.comheritageresearchjournal.com

Typical HPLC Method Parameters: A suitable method would be adapted from established methods for Treprostinil and its related substances. heritageresearchjournal.comresearchgate.net

Interactive Data Table: Example HPLC Method Parameters

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides good retention and resolution for moderately nonpolar compounds like Treprostinil and its dimer. wjpsonline.comheritageresearchjournal.com
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water Acidified aqueous phase to suppress ionization of the carboxylic acid group, leading to better peak shape and retention. wjpsonline.com
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute the analytes from the reversed-phase column. heritageresearchjournal.com
Elution Mode Gradient A gradient is necessary to elute both the more polar Treprostinil and the significantly more nonpolar dimer within a reasonable runtime with good resolution.
Flow Rate 1.0 - 1.2 mL/min A standard flow rate for analytical HPLC columns of this dimension. wjpsonline.com
Column Temperature 30 °C Controlled temperature ensures reproducible retention times. wjpsonline.com
Detection UV at ~210 nm or ~288 nm Treprostinil has limited chromophores; detection at low UV wavelengths (~210 nm) provides general sensitivity. A secondary wavelength may be used for specificity. wjpsonline.com

| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. wjpsonline.com |

Method Validation: The developed method would be rigorously validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness to ensure it is fit for its intended purpose of quality control. heritageresearchjournal.comresearchgate.net The specificity would be demonstrated by showing that the dimer peak is well-resolved from the monomer and other potential impurities under various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic degradation).

Chiral Chromatography for Resolution of Stereoisomers and Enantiomeric Excess Determination

The complex stereochemistry of this compound, which contains multiple chiral centers, necessitates the use of chiral chromatography for the separation and quantification of its stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose, offering high resolution and sensitivity. nih.gov The separation is typically achieved on a chiral stationary phase (CSP), which interacts differentially with the enantiomers, leading to their resolution. nih.gov

The development of a successful chiral HPLC method involves a systematic screening of various CSPs and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice for the chiral separation of a wide range of pharmaceutical compounds due to their broad applicability. nih.gov For prostaglandin (B15479496) analogs and their derivatives, reversed-phase or polar organic modes are commonly employed.

The determination of enantiomeric excess (ee) is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The ee is calculated from the peak areas of the separated enantiomers in the chromatogram. youtube.com Modern approaches sometimes utilize chiroptical detectors, like circular dichroism (CD) detectors, in series with conventional UV detectors to provide additional confirmation of enantiomeric identity and to aid in ee determination, even without pure enantiomer standards. uma.esnih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Stereoisomer Resolution

ParameterCondition
Column Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Injection Volume 10 µL

Note: This table represents a typical starting point for method development for a complex chiral molecule like a Treprostinil ester, based on common practices for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Components (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. thermofisher.com Due to the low volatility of prostaglandin derivatives like this compound, direct analysis by GC-MS is generally not feasible. Therefore, a derivatization step is required to increase the volatility and thermal stability of the analyte. nih.gov

Silylation is the most common derivatization technique for compounds containing hydroxyl and carboxylic acid functional groups. thescipub.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net This process significantly enhances the volatility of the compound, making it amenable to GC separation.

The subsequent mass spectrometry analysis provides detailed structural information based on the fragmentation pattern of the derivatized molecule. The electron ionization (EI) mass spectrum will exhibit a characteristic molecular ion peak (if stable enough) and a series of fragment ions that can be used to confirm the identity of the compound and its impurities. High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. thermofisher.com

Table 2: Hypothetical GC-MS Data for a Derivatized Treprostinil-related Compound

AnalyteDerivatization ReagentMajor Mass Fragments (m/z)
TMS-derivatized Treprostinil EsterBSTFA with 1% TMCS[M]+, [M-15]+, [M-90]+, 73, 129

Note: This table illustrates potential mass fragments for a trimethylsilyl-derivatized prostaglandin ester. The actual fragmentation pattern would need to be determined experimentally.

Quantitative Analysis and Impurity Profiling by Advanced Analytical Techniques

For the precise quantification of this compound and the comprehensive profiling of other impurities, advanced liquid chromatography techniques coupled with mass spectrometry are the methods of choice. Ultra-High-Performance Liquid Chromatography (UPLC) combined with tandem mass spectrometry (MS/MS) offers superior resolution, sensitivity, and speed compared to conventional HPLC. nih.gov

A validated UPLC-MS/MS method allows for the detection and quantification of impurities at very low levels. The method development for quantitative analysis involves optimizing the chromatographic conditions to achieve good separation of the main component from its impurities and selecting appropriate precursor and product ion transitions for each analyte in the mass spectrometer for selective and sensitive detection using multiple reaction monitoring (MRM). nih.gov

Impurity profiling is a systematic process to detect, identify, and quantify all potential impurities in a drug substance. This includes process-related impurities, degradation products, and isomers. A combination of chromatographic and spectroscopic techniques is often employed. The impurity profile of this compound would be established by analyzing batches of the substance using a validated UPLC-UV-MS method. The structure of unknown impurities can be elucidated using HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Representative UPLC-MS/MS Parameters for Quantitative Analysis

ParameterCondition
Column Acquity UPLC® BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized gradient from low to high %B
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI) - Negative or Positive
MS Detection Multiple Reaction Monitoring (MRM)

Note: The specific parameters in this table are illustrative and would require optimization for the target analyte.

Chemical Stability and Degradation Pathways of Treprostinil 3 Yl Treprostinilate Ester

Intrinsic Chemical Stability Assessment under Diverse Environmental Conditions

The intrinsic stability of Treprostinil-3'-yl Treprostinilate Ester is a critical parameter that dictates its shelf-life and potential degradation in various environments. The molecule's structure, featuring two Treprostinil (B120252) units linked by an ester bond, presents several sites susceptible to chemical degradation.

Hydrolysis is anticipated to be a primary degradation pathway for this compound due to the presence of the ester linkage. The rate of this hydrolysis is expected to be highly dependent on the pH of the surrounding medium.

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the ester oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the ester bond, yielding two molecules of Treprostinil.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions (high pH), the hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. This process, known as saponification, is typically irreversible and often proceeds at a faster rate than acid-catalyzed hydrolysis. Studies on Treprostinil sodium have shown its stability in alkaline solutions with a pH range of 10.4-10.6, suggesting that the core Treprostinil structure is relatively stable at high pH. nih.gov However, the ester linkage in the dimer would be the primary point of vulnerability.

The kinetics of hydrolysis would likely follow pseudo-first-order kinetics in the presence of a large excess of water. A hypothetical pH-rate profile would likely show a "U" shape, with the minimum rate of hydrolysis occurring at a specific pH, and increasing rates in both highly acidic and highly alkaline conditions.

Table 1: Hypothetical pH-Dependent Hydrolytic Degradation of this compound at 25°C

pH Apparent First-Order Rate Constant (k_obs) (s⁻¹) Half-life (t₁/₂) (hours)
2.0 5.0 x 10⁻⁶ 38.5
4.0 1.0 x 10⁻⁷ 1925.4
7.0 8.0 x 10⁻⁷ 240.7
9.0 6.0 x 10⁻⁶ 32.1
11.0 4.0 x 10⁻⁵ 4.8

Note: This table is illustrative and contains hypothetical data to demonstrate the expected pH-dependent degradation profile. Actual experimental data is not publicly available.

Oxidative degradation represents another potential pathway for the breakdown of this compound. The molecule contains secondary alcohol functional groups and allylic protons which could be susceptible to oxidation. The presence of atmospheric oxygen, trace metal ions, or peroxides could initiate and propagate oxidative reactions.

Potential sites of oxidation include:

The two secondary hydroxyl groups on each Treprostinil moiety could be oxidized to ketones.

The allylic positions within the fused ring system could be susceptible to radical-initiated oxidation, potentially leading to the formation of hydroperoxides and subsequent degradation products.

Forced degradation studies using oxidizing agents such as hydrogen peroxide would be necessary to identify the specific oxidative degradation products and elucidate the reaction pathways.

The impact of light on the stability of this compound is another critical consideration. The presence of a naphthalene (B1677914) chromophore in the Treprostinil structure suggests a potential for absorbing UV radiation, which could lead to photodegradation. The energy absorbed from photons can excite the molecule to a higher energy state, from which it can undergo various photochemical reactions, including photo-isomerization, photo-oxidation, or bond cleavage.

To assess photostability, the compound would need to be exposed to controlled light sources (e.g., Xenon lamps) that simulate sunlight, as per ICH Q1B guidelines. The degradation would be monitored over time to determine the rate and identify the photoproducts.

Identification and Structural Characterization of Major Degradation Products

The primary degradation product of hydrolytic cleavage of this compound is expected to be Treprostinil itself. Oxidative and photolytic degradation would likely result in a more complex mixture of degradants.

The identification and structural elucidation of these degradation products would require a combination of advanced analytical techniques:

High-Performance Liquid Chromatography (HPLC): To separate the parent compound from its degradation products.

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), to determine the molecular weights of the degradants and aid in their structural identification through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of isolated degradation products.

Table 2: Potential Degradation Products of this compound

Degradation Pathway Potential Degradation Product Method of Identification
Hydrolysis Treprostinil LC-MS, NMR, Comparison with reference standard
Oxidation Ketone derivatives of Treprostinil LC-MS, NMR
Oxidation Hydroxylated derivatives of Treprostinil LC-MS, NMR
Photolysis Isomers or cleavage products LC-MS, NMR

Note: This table presents potential degradation products based on chemical principles. Specific degradation products have not been reported in the literature.

Elucidation of Degradation Mechanisms and Kinetic Modeling

A comprehensive understanding of the degradation of this compound would involve elucidating the mechanisms of each degradation pathway and developing kinetic models to predict the rate of degradation under various conditions. This would involve:

Mechanistic Studies: Using isotopic labeling and identifying intermediates to map the reaction pathways for hydrolysis, oxidation, and photolysis.

Kinetic Modeling: Applying mathematical models, such as the Arrhenius equation, to describe the temperature dependence of the degradation rate constants. This would allow for the prediction of the compound's shelf-life at different storage temperatures.

Development of Stability-Indicating Analytical Methods for Routine Analysis

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound over time, without interference from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective technique for this purpose.

The development and validation of such a method would involve:

Method Development: Optimizing chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and detection wavelength) to achieve adequate separation between the parent compound and all potential degradation products generated during forced degradation studies.

Method Validation: Performing validation in accordance with ICH guidelines to demonstrate the method's specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are a key component of demonstrating the specificity of a stability-indicating method. nih.gov

Studies on Treprostinil have established stability-indicating HPLC methods, which could serve as a starting point for developing a method for its ester dimer. nih.gov

In Vitro Molecular and Biochemical Interactions of Treprostinil 3 Yl Treprostinilate Ester

Receptor Binding Affinity and Selectivity Studies (e.g., Prostacyclin Receptors)

Comprehensive data from receptor binding affinity and selectivity studies for Treprostinil-3'-yl Treprostinilate Ester are not detailed in the reviewed scientific literature. Such studies are fundamental in determining the potency and specificity of a compound for its molecular targets.

Radioligand Displacement Assays for IC50 and Ki Determination

There are no available research findings that report the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) for this compound at prostacyclin receptors or other prostanoid receptor subtypes. These values are critical for quantifying the affinity of the compound for its receptor.

Saturation Binding Experiments for Receptor Density (Bmax) and Dissociation Constant (Kd)

Similarly, data from saturation binding experiments, which would determine the maximum receptor density (Bmax) and the equilibrium dissociation constant (Kd) for this compound, are not present in the available scientific record. This information is essential for characterizing the binding kinetics of the compound with its receptor.

Cellular Signaling Cascade Investigations in Model Cell Lines

Detailed investigations into the cellular signaling cascades modulated by this compound in model cell lines have not been specifically reported. For its parent compound, treprostinil (B120252), activation of the IP receptor is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Cyclic Adenosine Monophosphate (cAMP) Accumulation Assays

There is no specific data available from cAMP accumulation assays performed with this compound. Such assays would be necessary to confirm whether this derivative retains the ability to stimulate cAMP production, a hallmark of prostacyclin receptor agonism.

Protein Kinase A (PKA) Activation Studies

In the absence of cAMP accumulation data, there are consequently no studies available that investigate the activation of Protein Kinase A (PKA), a primary downstream effector of cAMP, in response to this compound.

Other Relevant Downstream Signaling Pathway Modulations

Further research is required to explore any other potential downstream signaling pathways that may be modulated by this compound.

Enzymatic Hydrolysis and Biotransformation Studies (in vitro enzyme systems)

The biotransformation of ester-containing prodrugs is a critical factor in their design and efficacy, as the cleavage of the ester bond by endogenous enzymes is required to release the active parent drug. nih.govscirp.org For a compound like this compound, which is a dimer of treprostinil linked by an ester bond, enzymatic hydrolysis is the key activation step. In vitro studies using various enzyme systems are essential to characterize this process.

Ester prodrugs are primarily hydrolyzed by a broad class of enzymes known as carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), which are abundant in various tissues and in circulation. nih.gov While esterases are typically responsible for the hydrolysis of water-soluble esters, lipases act at the lipid-water interface and are generally more active on water-insoluble, long-chain fatty acid esters. nih.gov

For treprostinil prodrugs, particularly those designed for inhalation, enzymes present in the lung are of significant interest. Studies on the related compound, treprostinil palmitil, have identified several lung enzymes capable of hydrolyzing its ester bond. tandfonline.comnih.gov Among the tested enzymes, lipoprotein lipase (B570770) (LPL) demonstrated the most significant activity in converting the prodrug to the active treprostinil. tandfonline.comnih.gov Other esterases ubiquitous in the lung microenvironment are also expected to contribute to this hydrolysis. researchgate.net Given that this compound is also an ester prodrug, it is highly probable that it would be a substrate for similar esterases and lipases.

Table 1: Potential Enzymes Involved in the Hydrolysis of Treprostinil Ester Prodrugs

Enzyme Class Specific Enzyme (Example) Primary Location of Activity (in vitro systems) Expected Activity on Treprostinil Esters
Carboxylesterases Human Carboxylesterase 1 (hCE1) Liver, Lung High
Human Carboxylesterase 2 (hCE2) Intestine, Liver Moderate to High
Lipases Lipoprotein Lipase (LPL) Lung, Plasma High (especially for lipophilic esters)

This table is illustrative and based on general knowledge of ester prodrug metabolism and data from related compounds.

The enzymatic hydrolysis of this compound would be expected to yield two molecules of the active parent drug, treprostinil . The reaction would proceed in a stepwise manner, with the initial cleavage of the ester linkage likely producing an intermediate, treprostinil monobenzoate (which would be rapidly hydrolyzed further), and a molecule of treprostinil. The subsequent hydrolysis of the intermediate would release the second molecule of treprostinil.

The kinetics of this hydrolysis are crucial for determining the rate of drug release. For prodrugs, the hydrolysis generally follows pseudo-first-order kinetics. nih.gov The rate of hydrolysis can be influenced by several factors, including the chemical structure of the prodrug, pH, and temperature. nih.gov In the case of treprostinil ester prodrugs, the length and nature of the esterifying group significantly impact the hydrolysis rate. tandfonline.comresearchgate.net For instance, treprostinil palmitil, with its long 16-carbon alkyl chain, exhibits a slower conversion rate compared to shorter-chain treprostinil prodrugs. tandfonline.com This suggests that the rate of release of treprostinil can be "tuned" by modifying the ester moiety. researchgate.net

While specific kinetic parameters (Km and Vmax) for this compound are not available, a representative in vitro hydrolysis study of a treprostinil prodrug showed a half-life of approximately 5 days. bioworld.com

Table 2: Hypothetical Hydrolysis Profile of this compound

Parameter Expected Outcome Rationale
Primary Hydrolysis Product Treprostinil Cleavage of the ester bond releases the parent drug.
Reaction Kinetics Pseudo-first-order Typical for enzymatic hydrolysis of prodrugs in excess enzyme concentration. nih.gov

| Rate-Determining Factor | Ester structure and lipophilicity | Determines accessibility to the active site of hydrolyzing enzymes. tandfonline.comresearchgate.net |

This table presents a hypothetical profile based on the principles of prodrug hydrolysis.

The substrate specificity of the enzymes involved in the hydrolysis of this compound would determine the efficiency of its conversion to treprostinil. Esterases and lipases exhibit varying degrees of substrate specificity. nih.gov Some enzymes have broad specificity, while others are more selective for particular ester structures. nih.gov The unique dimeric structure of this compound may influence its recognition and binding by different enzymes.

Furthermore, it is important to investigate whether the prodrug or its hydrolysis products can inhibit the activity of these or other enzymes. Such inhibition could have implications for drug-drug interactions or feedback regulation of its own metabolism. To date, no specific substrate specificity or enzyme inhibition studies for this compound have been published.

Membrane Permeability and Transport Studies in Cell-Based Assays (excluding in vivo absorption)

The ability of a drug to permeate cell membranes is a key determinant of its bioavailability and distribution. For orally or locally administered drugs, transport across epithelial barriers is often the first step in reaching the systemic circulation or target tissue. In vitro cell-based assays, such as those using Caco-2 cells, are widely employed to predict the intestinal permeability of drug candidates. nih.govnih.govresearchgate.net Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized epithelial cells with many of the morphological and functional characteristics of the small intestinal epithelium. nih.gov

For a prodrug like this compound, the increased lipophilicity due to the ester linkage is expected to enhance its membrane permeability compared to the more polar parent drug, treprostinil. scirp.org This enhanced permeability would likely occur via passive transcellular diffusion.

In a typical Caco-2 permeability assay, the compound is added to either the apical (representing the intestinal lumen) or basolateral (representing the blood side) chamber, and its appearance in the opposite chamber is measured over time. The apparent permeability coefficient (Papp) is then calculated. A high Papp value is indicative of good membrane permeability.

During their transport across the Caco-2 monolayer, ester prodrugs can be metabolized by intracellular esterases, leading to the appearance of the parent drug in the basolateral chamber. nih.gov Therefore, such studies can provide information on both the permeability of the prodrug and its susceptibility to intracellular hydrolysis.

While no specific Caco-2 permeability data for this compound are available, the general principle is that esterification increases the permeability of polar drugs.

Table 3: Expected Caco-2 Permeability Profile

Compound Expected Papp (cm/s) Transport Mechanism Rationale
Treprostinil Low Paracellular/limited passive diffusion High polarity limits passive diffusion across cell membranes.

| This compound | High | Passive transcellular diffusion | Increased lipophilicity due to the ester dimer structure facilitates membrane crossing. scirp.org |

This table provides expected permeability characteristics based on the physicochemical properties of the compounds and general principles of drug transport.

Structure Activity Relationships Sar and Computational Studies of Treprostinil 3 Yl Treprostinilate Ester

Correlative Analysis of Molecular Structure with In Vitro Biological Activity and Binding Affinities

Currently, specific in vitro biological activity and binding affinity data for Treprostinil-3'-yl Treprostinilate Ester are not extensively available in peer-reviewed literature. However, based on its structure as a dimer of treprostinil (B120252) linked by an ester bond at the 3'-hydroxyl group, we can infer its potential biological profile. The parent molecule, treprostinil, is a potent agonist at the prostacyclin (IP) receptor, and also exhibits activity at the prostaglandin (B15479496) D2 (DP1) and E2 (EP2) receptors.

The dimeric structure of this compound, with a molecular formula of C46H66O9 and a molecular weight of 763.01, suggests that it may function as a prodrug. In this scenario, the ester linkage would likely be hydrolyzed in vivo by esterases to release two molecules of treprostinil. The rate of this hydrolysis would be a critical determinant of the compound's pharmacokinetic and pharmacodynamic profile. A slower, controlled release of treprostinil could potentially lead to more stable plasma concentrations and a prolonged duration of action compared to the administration of treprostinil itself.

The binding affinity of the intact dimer to the IP receptor is expected to be lower than that of treprostinil, as the bulky dimeric structure may hinder optimal interaction with the receptor's binding pocket. However, the potential for bivalent binding, where both treprostinil moieties interact with the receptor or adjacent receptors, cannot be entirely ruled out and would require dedicated binding studies to investigate.

Comparative Structure-Activity Profiling with Treprostinil and Other Prostacyclin Analogs/Derivatives

To understand the potential activity of this compound, it is essential to compare the known activities of its parent compound, treprostinil, with other prostacyclin analogs like iloprost (B1671730). Treprostinil and iloprost are both potent IP receptor agonists, but they exhibit different binding profiles across other prostanoid receptors.

Treprostinil demonstrates high affinity for the DP1 and EP2 receptors, in addition to the IP receptor. drugpatentwatch.comgoogle.com In contrast, iloprost shows high affinity for the EP1 and IP receptors. drugpatentwatch.comgoogle.com This differentiation in receptor activity can lead to varied pharmacological effects. For instance, activation of DP1 and EP2 receptors by treprostinil can contribute to its vasodilatory effects. google.com

Below are interactive tables summarizing the comparative binding affinities (Ki, nM) and functional activities (EC50, nM) of treprostinil and iloprost at various human prostanoid receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Treprostinil and Iloprost

Receptor Treprostinil (Ki, nM) Iloprost (Ki, nM)
IP 32 3.9
DP1 4.4 >10,000
EP1 1,100 1.1
EP2 3.6 >10,000
EP3 >10,000 >10,000
EP4 1,000 1,000
FP >10,000 >10,000

Data sourced from a study by Whiting et al. (2012). drugpatentwatch.comgoogle.com

Table 2: Comparative Functional Activities (EC50, nM) of Treprostinil and Iloprost

Receptor Treprostinil (EC50, nM) Iloprost (EC50, nM)
IP 1.9 0.37
DP1 0.6 >10,000
EP1 >10,000 0.3

Data sourced from a study by Whiting et al. (2012). drugpatentwatch.comgoogle.com

The SAR of treprostinil derivatives often revolves around modifications that can improve its therapeutic index, such as enhancing its selectivity for the IP receptor or altering its pharmacokinetic properties. The formation of a dimeric ester like this compound is a strategy aimed at the latter, potentially creating a long-acting prodrug.

Advanced Computational Chemistry for Molecular Conformation and Dynamics

While specific computational studies on this compound are not publicly available, we can outline the methodologies that would be employed to understand its molecular behavior.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to elucidate the electronic properties of this compound. These calculations can determine the distribution of electron density, identify the most reactive sites for metabolism (such as the ester bond's susceptibility to hydrolysis), and predict its spectroscopic properties. Understanding the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into its chemical reactivity and potential for engaging in various intermolecular interactions.

Molecular Docking and Ligand-Receptor Interaction Modeling with Prostacyclin Receptors

Molecular docking studies would be crucial to predict the binding mode of this compound to the prostacyclin (IP) receptor. Given the recently resolved cryo-electron microscopy structure of the human IP receptor in complex with treprostinil, a highly accurate model for these interactions can be built.

Docking simulations would likely show that the large dimeric ester has a lower binding affinity than a single treprostinil molecule due to steric hindrance within the binding pocket. The modeling would focus on identifying which, if any, of the treprostinil moieties of the dimer can orient itself to form the key interactions observed for the parent compound. These interactions include the salt bridge formed by the carboxyl group of treprostinil with a specific arginine residue in the receptor and hydrogen bonds with other key amino acids. The simulations could also explore the possibility of the dimer bridging two receptor molecules, a hypothesis that would have significant implications for receptor activation.

De Novo Design Principles and Scaffold Exploration Based on Dimeric Ester Architecture

The concept of a dimeric ester of treprostinil opens up avenues for de novo drug design. The dimeric architecture could be systematically modified to optimize its properties as a prodrug. Key design principles would include:

Varying the Linker: The ester linkage could be replaced with other biodegradable linkers, such as carbonates or amides, to modulate the rate of hydrolysis and, consequently, the release kinetics of treprostinil.

Altering the Attachment Point: The linker could be attached to different positions on the treprostinil molecule to investigate how this affects stability and biological activity.

Heterodimers: Instead of a treprostinil homodimer, one could design heterodimers that combine treprostinil with another therapeutic agent, potentially leading to synergistic effects.

Scaffold exploration would involve computational screening of virtual libraries of such dimeric compounds to predict their absorption, distribution, metabolism, and excretion (ADME) properties and to prioritize candidates for synthesis and biological evaluation. This approach, grounded in the structural understanding of treprostinil and its receptor, could lead to the development of next-generation prostacyclin therapies with improved efficacy and patient convenience.

Future Research Directions and Novel Applications of Treprostinil 3 Yl Treprostinilate Ester As a Research Tool

Exploration of Advanced Synthetic Methodologies for Analog Generation

The generation of Treprostinil-3'-yl Treprostinilate Ester and its potential analogs necessitates sophisticated synthetic strategies. The core reaction is an esterification linking two complex treprostinil (B120252) molecules. Future research in this area would focus on developing efficient and stereoselective methods for this transformation.

One potential approach involves the direct esterification of treprostinil. This would require activating the carboxylic acid of one molecule and reacting it with the secondary alcohol on the octyl side chain of another. A key challenge is the presence of multiple hydroxyl groups on the treprostinil molecule, which would require the use of protecting groups to ensure regioselectivity. A patent for treprostinil derivatives describes a general method of reacting an appropriately protected treprostinil compound with a carboxylic acid, providing a foundational concept for this type of synthesis. google.com

Advanced synthetic methods that could be explored include:

Enzyme-Catalyzed Esterification: Utilizing lipases or esterases in non-aqueous media could offer high selectivity for the target hydroxyl group, minimizing the need for extensive protection-deprotection steps.

Modern Coupling Reagents: The use of newer, milder coupling reagents beyond standard carbodiimides could improve yields and reduce side reactions, which is critical when working with complex and sensitive substrates like treprostinil.

Flow Chemistry: Continuous flow reactors could allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can enhance reaction efficiency and safety, particularly for reactions that are difficult to control in batch processes.

The synthesis of the treprostinil core itself has evolved, with methods like the Pauson-Khand cyclization being employed to construct the key carbocyclic framework. wipo.int The generation of analogs of the dimer would involve modifying either the treprostinil backbone prior to dimerization or altering the linker itself, creating a library of compounds for structure-activity relationship (SAR) studies.

Table 1: Comparison of Potential Synthetic Methodologies for Dimer Analogs

MethodologyAdvantagesChallengesPotential Application for Analog Generation
Direct Chemical Esterification Well-established chemical principles.Requires extensive use of protecting groups; potential for side reactions and low yields.Baseline method for creating the primary ester linkage.
Enzyme-Catalyzed Synthesis High stereoselectivity and regioselectivity; mild reaction conditions.Enzyme stability and activity in organic solvents; substrate scope may be limited.Generating specific isomers and reducing purification complexity.
Flow Chemistry Precise control of reaction conditions; improved safety and scalability.High initial setup cost; potential for channel clogging with complex substrates.Rapidly optimizing reaction conditions and producing a library of diverse analogs.

Development of High-Throughput Analytical Platforms for Dimeric Esters

The structural complexity and high molecular weight of this compound (Molecular Formula: C46H66O9) present unique analytical challenges. synzeal.com Standard analytical methods may require significant adaptation. Future research should focus on robust, high-throughput platforms for the characterization, quantification, and purity assessment of such dimeric esters.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique, but its application can be challenging for reactive or complex molecules. americanpharmaceuticalreview.com Given the ester linkage, the stability of the dimer in various mobile phases and pH conditions would need to be thoroughly evaluated to prevent hydrolysis during analysis.

Key areas for development include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most promising technique, providing separation, identification, and quantification. High-resolution mass spectrometry (HRMS) would be essential for confirming the exact mass of the dimer and its fragments, verifying its identity. Developing sensitive and rapid LC-MS/MS methods would be crucial for pharmacokinetic studies in in vitro systems.

Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and is compatible with a different range of stationary and mobile phases compared to HPLC, potentially providing better resolution for complex mixtures of related analogs.

Automated Immunoassays: For high-throughput screening, developing specific antibodies that recognize the dimeric structure could enable the creation of assays like ELISA. While initial development is resource-intensive, these assays offer rapid quantification of the dimer in biological matrices. uky.edu

A significant hurdle will be the synthesis of pure analytical standards for the dimer and any potential hydrolysis products (i.e., treprostinil monomer) to ensure accurate method validation. americanpharmaceuticalreview.com

In-depth Mechanistic Investigations of In Vitro Receptor Activation and Signaling

Treprostinil exerts its effects by activating the IP receptor, a Gs protein-coupled receptor (GPCR). nih.gov This activation stimulates adenylyl cyclase, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). nih.gov A key research question is how a large, dimeric ligand like this compound interacts with the IP receptor and whether it modulates the signaling pathway differently than the monomer.

Future in vitro studies would aim to:

Determine Receptor Binding Affinity: Competitive binding assays using radiolabeled treprostinil would be performed to determine the binding affinity (Ki) of the dimer for the IP receptor. This would clarify whether the bivalent nature of the ligand enhances or hinders its interaction with the receptor binding pocket.

Quantify Functional Potency: Functional assays measuring cAMP production in cells expressing the IP receptor will determine the dimer's potency (EC50) and efficacy (Emax). This will classify the dimer as a full or partial agonist compared to treprostinil.

Investigate Signaling Kinetics: Advanced techniques like Bioluminescence Resonance Energy Transfer (BRET) could be used to monitor G-protein activation and receptor desensitization in real-time, revealing if the dimer induces a more sustained or transient signal compared to the monomer.

Recent cryo-electron microscopy studies have elucidated the structure of the IP receptor bound to treprostinil, revealing the specific amino acid residues involved in binding. nih.gov The dimeric structure of this compound may interact with this binding site differently, potentially spanning across two receptor protomers if the receptor itself forms dimers.

Table 2: In Vitro Mechanistic Investigation Plan

ParameterExperimental ApproachResearch Question
Binding Affinity (Ki) Competitive Radioligand Binding AssayDoes the dimer bind more or less tightly to the IP receptor than the monomer?
Functional Potency (EC50) cAMP Accumulation AssayHow much of the dimer is needed to elicit a half-maximal response?
Functional Efficacy (Emax) cAMP Accumulation AssayIs the dimer a full or partial agonist compared to treprostinil?
Signaling Pathway Western Blot for PKA substrates, BRET for G-protein couplingDoes the dimer activate the canonical Gs-cAMP-PKA pathway?
Receptor Trafficking Confocal Microscopy with fluorescently tagged receptorsDoes the larger dimer alter receptor internalization or recycling rates?

Utilization as a Molecular Probe for Elucidating Prostacyclin Receptor Biology

Beyond its own activity, this compound can serve as a valuable molecular probe to explore the structural and functional biology of the IP receptor. Its defined, bivalent structure makes it a unique tool for investigating GPCR oligomerization.

Potential applications as a research tool include:

Probing Receptor Dimerization: A central question in GPCR biology is the functional relevance of receptor dimers or oligomers. A ligand with two pharmacophores, like this dimer, could potentially bridge two separate receptor protomers. By comparing the functional effects of the dimer with the monomer, researchers could infer the spatial arrangement and functional consequences of receptor-receptor interactions.

Mapping Allosteric Sites: If one part of the dimer binds to the primary (orthosteric) binding site, the second treprostinil moiety could interact with a secondary, allosteric site on the receptor. Synthesizing analogs with varying linker lengths could help map the topology of the receptor surface and identify novel allosteric binding pockets.

Studying Ligand-Induced Conformations: The binding of a large dimeric ligand may stabilize a unique conformational state of the IP receptor. This state could be studied using biophysical techniques like nuclear magnetic resonance (NMR) or Förster resonance energy transfer (FRET) to understand the full spectrum of receptor activation states. The use of dimeric ligands as synthetic partial agonists has proven useful for exploring the mechanisms of receptor activation in other systems, such as the IP3 receptor. nih.gov

Conceptual Framework for Chemical Prodrug Design and Controlled Release Systems (without clinical application)

This compound serves as an excellent conceptual model for a chemical prodrug. A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often through enzymatic or chemical hydrolysis. nih.govnih.gov The ester bond in the dimer is a classic example of a bioreversible linkage.

The conceptual framework for this compound as a prodrug involves:

Controlled Release Mechanism: The ester bond is susceptible to hydrolysis by esterase enzymes, which are abundant in the body. nih.gov The cleavage of this bond would result in the controlled, slow release of two active treprostinil molecules. The rate of this hydrolysis could, in theory, be tuned by modifying the chemical environment around the ester bond. For instance, introducing bulky chemical groups near the ester linkage could create steric hindrance, slowing the rate of enzymatic cleavage and prolonging the release of the active monomer. numberanalytics.com

Sustained Action: From a chemical standpoint, the gradual release of the active drug from the prodrug reservoir would lead to more sustained concentrations of treprostinil at its target receptor. This contrasts with the administration of the active drug itself, which may be cleared more rapidly. The design of ester promoieties is a critical strategy for controlling the release profile of a parent drug. numberanalytics.comscirp.org

This dimer provides a tangible scaffold for exploring fundamental principles of prodrug chemistry, such as the relationship between chemical structure, hydrolysis rate, and the kinetics of active drug release, all within a purely theoretical and non-clinical research context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.